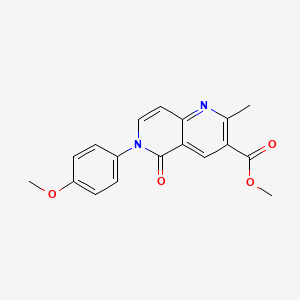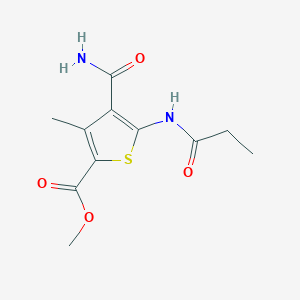![molecular formula C17H19N3O3 B5021077 N-[2-(4-methoxyphenyl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B5021077.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]-N’-(pyridin-4-ylmethyl)oxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyridinylmethyl group connected through an oxamide linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-(pyridin-4-ylmethyl)oxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenethylamine and 4-pyridinemethanol.
Formation of Intermediate: The 4-methoxyphenethylamine is reacted with oxalyl chloride to form an intermediate, which is then reacted with 4-pyridinemethanol.
Final Product: The resulting product is purified through recrystallization or chromatography to obtain N-[2-(4-methoxyphenyl)ethyl]-N’-(pyridin-4-ylmethyl)oxamide in high yield.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-methoxyphenyl)ethyl]-N’-(pyridin-4-ylmethyl)oxamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N’-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-N’-(pyridin-4-ylmethyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with calcium-sensing receptors, enhancing taste perception by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-N’-(pyridin-4-ylmethyl)oxamide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-4-2-13(3-5-15)8-11-19-16(21)17(22)20-12-14-6-9-18-10-7-14/h2-7,9-10H,8,11-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNUNWDTVRVERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol](/img/structure/B5021012.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5021016.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)
![1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5021032.png)



![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B5021053.png)
![N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine](/img/structure/B5021058.png)
![methyl 4-({3-[(4-nitrobenzoyl)amino]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5021091.png)
![2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B5021093.png)
![N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5021098.png)
